(-)-STYLOPINE

Description

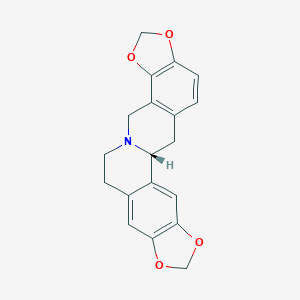

Structure

3D Structure

Properties

IUPAC Name |

(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001004259 | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-39-9 | |

| Record name | (-)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7,12b,13-Tetrahydro-2H,4H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of (-)-Stylopine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylopine, a tetrahydroprotoberberine alkaloid, is a pharmacologically significant natural product with a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, its biosynthetic pathway, and detailed protocols for its extraction and isolation. By synthesizing historical context with modern biochemical and analytical methodologies, this document serves as a crucial resource for professionals engaged in natural product chemistry, drug discovery, and pharmacology.

Introduction to this compound

This compound, a member of the protoberberine class of isoquinoline alkaloids, is a secondary metabolite found in a variety of plant species.[1] Its chemical structure features a tetracyclic ring system with two methylenedioxy groups, which contribute to its biological activity. The molecule has garnered significant interest in the scientific community for its potential pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] Understanding its natural origins and efficient isolation is paramount for further research and development.

The Dawn of Alkaloid Chemistry: The Discovery of this compound

The precise moment of the first isolation of this compound is not definitively documented in scientific literature.[1] However, its discovery can be situated within the "golden age" of alkaloid chemistry, a period spanning the 19th and early 20th centuries.[1] This era was marked by the pioneering work of chemists who systematically investigated the nitrogenous, basic compounds responsible for the potent physiological effects of medicinal plants.[1] Following Friedrich Sertürner's landmark isolation of morphine from opium in 1804, a wave of exploration into the chemical constituents of plants began.[1]

This compound is one of several key isoquinoline alkaloids, alongside compounds like chelidonine, sanguinarine, and berberine, that were identified from species of the Papaveraceae family during this period of intense phytochemical investigation.[1] The name "stylopine" itself is believed to be derived from the plant genus Stylophorum, a member of the poppy family from which it was likely first isolated or identified in significant quantities.[1]

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Papaveraceae (poppy) and Fumariaceae (fumitory) families.[1][5] These families are known for their rich and diverse alkaloid content.

Key Plant Genera and Species Containing this compound:

-

Chelidonium majus (Greater Celandine): This is one of the most well-known sources of this compound and other isoquinoline alkaloids.[1][6]

-

Corydalis species: Various species within this genus are rich in this compound.[4][7] The genus Corydalis is extensive, with hundreds of species, many of which are used in traditional medicine.[8][9][10] Notable species include Corydalis solida, Corydalis racemosa, and Corydalis saxicola.[7][11]

-

Stylophorum diphyllum (Celandine Poppy): As the likely origin of the name, this plant is a known source of this compound.[6]

-

Papaver species: Certain members of the poppy genus, such as Papaver rhoeas (corn poppy), also contain this compound.[12][13]

-

Fumaria species: Plants in the fumitory genus, such as Fumaria vaillantii and Fumaria parviflora, have been shown to contain this compound.[5]

Table 1: Prominent Natural Sources of this compound

| Plant Family | Genus | Species | Common Name |

| Papaveraceae | Chelidonium | majus | Greater Celandine |

| Papaveraceae | Corydalis | solida | Fumewort |

| Papaveraceae | Corydalis | racemosa | |

| Papaveraceae | Corydalis | saxicola | |

| Papaveraceae | Stylophorum | diphyllum | Celandine Poppy |

| Papaveraceae | Papaver | rhoeas | Corn Poppy |

| Fumariaceae | Fumaria | vaillantii | |

| Fumariaceae | Fumaria | parviflora |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with the amino acid L-tyrosine. The core of the stylopine molecule is derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of many isoquinoline alkaloids.

The key steps in the conversion of (S)-reticuline to this compound are:

-

Berberine Bridge Formation: The enzyme berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in the formation of (S)-scoulerine.

-

First Methylenedioxy Bridge Formation: Cheilanthifoline synthase , a cytochrome P450 enzyme (CYP719A5), then hydroxylates and subsequently forms the first methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline.[14]

-

Second Methylenedioxy Bridge Formation: Finally, stylopine synthase , another cytochrome P450 enzyme (CYP719A2), catalyzes the formation of the second methylenedioxy bridge from (S)-cheilanthifoline to yield this compound.[14][15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Corydalis - Wikipedia [en.wikipedia.org]

- 11. Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient microbial production of stylopine using a Pichia pastoris expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sci-hub.jp [sci-hub.jp]

A Technical Guide to the Natural Plant Sources of (-)-Stylopine for Drug Discovery and Development

Abstract: (-)-Stylopine is a protoberberine alkaloid of significant pharmacological interest, exhibiting a range of biological activities that make it a compelling candidate for drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its natural origins. We will explore the primary botanical sources, delineate its biosynthetic pathway, detail established protocols for extraction and isolation, and survey the analytical techniques essential for its characterization and quantification. The objective is to furnish a practical and in-depth resource to support the discovery and development of this compound-based therapeutics.

Part 1: Botanical Distribution and Yield of this compound

This compound is primarily found within a select group of plant families, most notably the Papaveraceae (Poppy family) and Fumariaceae (Fumitory family). These families are rich sources of diverse isoquinoline alkaloids.[1][2] The concentration of this compound can vary significantly between species, the specific plant part, and even the developmental stage of the plant at the time of harvest.[1]

Key genera known to produce this compound include Chelidonium, Corydalis, and Macleaya.[1][3][4] For researchers targeting this compound, selecting the appropriate plant source and optimizing harvesting strategies are critical first steps. Below is a summary of notable plant sources.

Table 1: Prominent Plant Sources of this compound

| Plant Species | Family | Plant Part(s) | Reported Yield / Presence | Reference(s) |

| Chelidonium majus (Greater Celandine) | Papaveraceae | Whole plant, roots, aerial parts | 1.93 mg isolated from 500 mg of crude alkaloid extract via FCPC.[5][6][7] | [1][5][6] |

| Corydalis yanhusuo | Papaveraceae | Tubers | Identified as a key isoquinoline alkaloid via bioactivity-guided fractionation.[8] | [8] |

| Corydalis solida | Papaveraceae | Not specified | Identified as one of six principal alkaloids.[9] | [9] |

| Corydalis lutea | Papaveraceae | Not specified | Confirmed presence.[3] | [3] |

| Macleaya cordata / M. microcarpa | Papaveraceae | Fruits, whole plant | Identified as a constituent alkaloid.[4][10] | [4][10][11] |

Part 2: The Biosynthetic Pathway of this compound

Understanding the biosynthesis of this compound provides critical context for its production in plants and potential avenues for synthetic biology approaches. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to form the characteristic tetracyclic protoberberine core.

The key steps involve the condensation of two tyrosine derivatives (dopamine and 4-hydroxyphenylacetaldehyde) to form (S)-norcoclaurine, which is then converted to the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway to this compound is catalyzed by a sequence of specific enzymes:

-

Berberine Bridge Enzyme (BBE): This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This is the foundational step for all protoberberine alkaloids.[12]

-

Cheilanthifoline Synthase (CYP719A5): A cytochrome P450 enzyme that forms the first methylenedioxy bridge on the D-ring of (S)-scoulerine to produce (S)-cheilanthifoline.[13]

-

Stylopine Synthase (CYP719A2/A3): Another cytochrome P450 enzyme that acts on (S)-cheilanthifoline, forming the second methylenedioxy bridge on the A-ring to yield the final product, this compound.[13]

Figure 1: Biosynthetic pathway of this compound from (S)-reticuline.

Part 3: Extraction and Isolation Methodologies

The isolation of this compound from plant material relies on its basic nature as an alkaloid. Methodologies have evolved from classical solvent-based acid-base extractions to more efficient and scalable modern chromatographic techniques.

Protocol 1: Classical Acid-Base Extraction

This foundational method is effective for enriching the total alkaloid fraction from a crude plant extract and serves as a prerequisite for further purification.

Causality: The protocol leverages the differential solubility of alkaloids. In an acidic medium, the nitrogen atom is protonated, forming a salt that is soluble in the aqueous phase. Neutral compounds like fats and chlorophyll remain in the organic phase and are discarded. Subsequent basification deprotonates the alkaloid, rendering it soluble in an organic solvent, thus separating it from other water-soluble plant components.

Step-by-Step Methodology:

-

Preparation & Defatting: Air-dried and powdered plant material (e.g., 400g of Chelidonium majus aerial parts) is first extracted with a non-polar solvent like hexane in a Soxhlet apparatus to remove lipids.

-

Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., 0.25 M sulfuric acid) or ethanol. If using ethanol, the resulting extract is evaporated, and the residue is dissolved in the acidic solution.[1]

-

Filtration: The acidic solution is filtered to remove solid plant debris.

-

Basification: The clear acidic filtrate is made basic (pH 9-11) by the slow addition of a base, such as 25% ammonium hydroxide.[1][5] This neutralizes the alkaloid salts.

-

Organic Solvent Extraction: The basic aqueous solution is repeatedly extracted with a water-immiscible organic solvent, typically chloroform or dichloromethane.[1][5] The this compound and other alkaloids will partition into the organic layer.

-

Drying and Concentration: The combined organic extracts are pooled, dried over anhydrous sodium sulfate to remove residual water, and evaporated under reduced pressure to yield a crude alkaloid mixture.[5][6]

Protocol 2: Modern High-Speed Counter-Current Chromatography (HSCCC)

HSCCC, and its variant Fast Centrifugal Partition Chromatography (FCPC), offers superior resolution and speed for isolating specific alkaloids from the crude mixture obtained in Protocol 1.[5]

Causality: This technique is a form of liquid-liquid partition chromatography that avoids solid stationary phases, thus preventing irreversible adsorption of the sample. Separation is achieved based on the differential partitioning of compounds between two immiscible liquid phases (stationary and mobile). The choice of the biphasic solvent system is paramount and is tailored to provide an optimal partition coefficient (K) for the target compound.

Step-by-Step Methodology (for FCPC):

-

Crude Extract Preparation: A crude alkaloid extract is prepared as described in Protocol 1.

-

Solvent System Selection: A biphasic solvent system is developed. For stylopine from Chelidonium majus, a common system is composed of chloroform, methanol, and 0.3 M hydrochloric acid.[5][6][7]

-

Equilibration: The FCPC instrument is filled with the selected stationary phase (either upper or lower phase). The mobile phase is then pumped through the system at a high rotational speed (e.g., 1000-2000 rpm) until hydrodynamic equilibrium is reached.[5]

-

Sample Injection: The crude extract (e.g., 500 mg) is dissolved in a small volume of the solvent system and injected into the instrument.[6][7]

-

Elution and Fractionation: The mobile phase is continuously pumped through the system, eluting the separated compounds based on their partition coefficients. Fractions are collected at the outlet.

-

Analysis: The collected fractions are analyzed (e.g., by HPLC) to identify those containing pure this compound. A reported yield using this method was 1.93 mg of stylopine from 500 mg of crude extract.[5][6][7]

Figure 2: General workflow for the extraction and isolation of this compound.

Part 4: Analytical Characterization and Quantification

Accurate identification and quantification of this compound are essential for quality control, pharmacokinetic studies, and mechanism-of-action investigations. A combination of chromatographic and spectroscopic methods is typically employed.

Table 2: Key Analytical Techniques for this compound

| Technique | Application | Key Insights & Rationale |

| High-Performance Liquid Chromatography (HPLC) | Quantification, Purity Assessment | The gold standard for quantifying alkaloids in complex mixtures. A reversed-phase C18 column with a mobile phase of acetonitrile and buffered water is common. Detection is typically done with a UV detector. Provides retention time data for identification against a reference standard. |

| Mass Spectrometry (MS) | Identification, Structural Confirmation | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. When coupled with HPLC (LC-MS/MS), it provides fragmentation patterns that serve as a highly specific fingerprint for unambiguous identification, even at low concentrations.[14][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive Structural Elucidation, Quantification (qNMR) | ¹H and ¹³C NMR are indispensable for the de novo structural elucidation of isolated compounds.[11] Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a reference standard or quantifying the compound in an extract without requiring an identical standard, by comparing its signal integral to that of a certified internal standard.[16][17] |

Conclusion

This compound is an accessible protoberberine alkaloid with significant therapeutic potential. Its primary botanical sources are concentrated in the Papaveraceae family, particularly within the genera Chelidonium and Corydalis. The biosynthetic pathway from L-tyrosine is well-characterized, involving key enzymes like Berberine Bridge Enzyme and specific cytochrome P450s. Robust methodologies for its extraction and purification have been established, ranging from classical acid-base protocols to highly efficient modern techniques like Fast Centrifugal Partition Chromatography. A suite of powerful analytical tools, including HPLC, MS, and NMR, ensures its accurate identification and quantification. This guide provides the foundational knowledge for researchers to confidently source, isolate, and analyze this compound, paving the way for future pharmacological investigation and drug development.

References

- The Discovery and Isolation of this compound: A Technical Guide. Benchchem.

- The biosynthesis of protoberberine and related isoquinoline alkaloids. DeepDyve.

- Bozhadze A, Mshvildadze V, Vachnadze V, Tsitsishvili V, Bakuridze A. ANALYTICAL STUDIES OF (+)-CHELIDONINE, PROTOPINE, AND l-STYLOPINE IN Chelidonium majus GROWING IN GEORGIA USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Chemistry of Natural Compounds. 2011;47(3):424-426.

-

Wang Y, Di D, Wu J, Wang C, Liu Y. Isolation and Purification of Alkaloids From the Fruits of Macleaya Cordata by Ionic-Liquid-Modified High-Speed Counter-Current Chromatography. Journal of Liquid Chromatography & Related Technologies. 2017;40(12):641-647. Available from: [Link]

- Manske RHF. THE ALKALOIDS OF FUMARIACEOUS PLANTS: XXI. CORYDALIS LUTEA (L.) DC. Canadian Journal of Research. 1939;17b(3):89-94.

-

Quantitative NMR as a tool for analysis of new psychoactive substances. ResearchGate. Available from: [Link]

- Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus#. Thieme Connect.

-

Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. JACS Au. Available from: [Link]

-

biosynthetic network for protoberberine production in Coptis chinensis. Oxford Academic. Available from: [Link]

-

Gesell A, Rolf M, Ziegler J, Díaz Chávez ML, Huang F-C, Kutchan TM. Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus. Plant and Cell Physiology. 2017;58(8):1404-1413. Available from: [Link]

-

Donti M, Sgorbini B, D'Urso A, Giarratana F, Miano A, Giraudo A, et al. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. 2023;28(4):1588. Available from: [Link]

- Manske RHF. THE ALKALOIDS OF FUMARIACEOUS PLANTS: LI. CORYDALIS SOLIDA (L.) SWARTZ. Canadian Journal of Chemistry. 1956;34(1):1-4.

-

Wang Z, Wang R, Luo X, Li L, Yuan D, Li Y, et al. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo. BMC Chemistry. 2019;13(1):108. Available from: [Link]

-

Wang C, Wang Z, He Y, Wang Y, Zhang J, Li Y, et al. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Molecules. 2023;28(18):6667. Available from: [Link]

-

Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. PubMed. Available from: [Link]

- Macleaya cordata Extract and Analysis. Lifeasible.

-

Giorgetti R, Brunelli A, Fulgenzi A, Tagliabracci A, Carlier J, Busardò FP. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology. 2017;15(5):663-675. Available from: [Link]

-

Gstrein S, Neudorfer M, Gstir R, Schnürch M, Stuppner H. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. Planta Medica. 2024. Available from: [Link]

-

Zhang J, Zhang H, Zhang X, Zhou H, Wang Z, Wang Y, et al. Identification of the Trace Components in BopuzongJian and Macleaya cordata Extract Using LC-MS Combined with a Screening Method. Molecules. 2022;27(19):6619. Available from: [Link]

-

Application of the Analytical Procedure Lifecycle Concept to a Quantitative 1 H NMR Method for Total Dammarane-Type Saponins. MDPI. Available from: [Link]

-

Ma Z-Z, Xu W, Jensen NH, Roth BL, Liu-Chen L-Y, Lee DY-W. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules. 2010;15(9):6378-6386. Available from: [Link]

-

Dvořák Z, Vičar J, Ulrichová J, Šimánek V. Quaternary protoberberine alkaloids. IS MUNI. Available from: [Link]

-

The Analgesic Properties of Corydalis yanhusuo. MDPI. Available from: [Link]

-

(PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate. Available from: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Isolation and purification of alkaloids from the fruits of Macleaya cordata by ionic-liquid-modified high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macleaya cordata Extract and Analysis - Lifeasible [lifeasible.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the (-)-Stylopine Biosynthesis Pathway in Chelidonium majus

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biosynthesis of (-)-stylopine, a bioactive protoberberine alkaloid found in Chelidonium majus (greater celandine). This document delves into the enzymatic cascade, key intermediates, and regulatory aspects of this pathway, offering field-proven insights and detailed methodologies for its study.

Introduction: The Significance of this compound and Chelidonium majus

Chelidonium majus, a perennial herb of the Papaveraceae family, has a long history in traditional medicine, largely attributed to its rich profile of isoquinoline alkaloids.[1] Among these, this compound has garnered significant interest for its potential pharmacological activities. This guide focuses on the intricate biochemical route that the plant employs to synthesize this complex molecule, providing a foundational understanding for researchers in natural product chemistry, drug discovery, and metabolic engineering.

The Biosynthetic Blueprint: From L-Tyrosine to this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three key stages: the formation of the central intermediate (S)-reticuline, the conversion of (S)-reticuline to (S)-scoulerine, and the final steps leading to this compound.

Assembly of the Benzylisoquinoline Scaffold: The Path to (S)-Reticuline

The initial phase of the pathway involves the condensation of two tyrosine derivatives to form the core benzylisoquinoline skeleton. This process is a common trunk pathway for a vast array of benzylisoquinoline alkaloids.[2]

-

Step 1: Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA). L-tyrosine serves as the primary precursor and is converted to both dopamine and 4-HPAA through separate branches.

-

Step 2: The Pictet-Spengler Condensation. The first committed step is the stereospecific condensation of dopamine and 4-HPAA, catalyzed by (S)-norcoclaurine synthase (NCS) , to yield (S)-norcoclaurine. This reaction is a critical control point in the biosynthesis of benzylisoquinoline alkaloids.

-

Step 3: A Series of Methylations and Hydroxylation. A cascade of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, converts (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.

The Branch Point: Conversion of (S)-Reticuline to (S)-Scoulerine

(S)-Reticuline stands at a metabolic crossroads, from which various classes of benzylisoquinoline alkaloids diverge. The pathway to protoberberine alkaloids, including this compound, is initiated by the oxidative cyclization of (S)-reticuline.

-

Step 4: The Berberine Bridge Formation. The berberine bridge enzyme (BBE) , a flavin-containing oxidase, catalyzes the formation of the berberine bridge by creating a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline, yielding (S)-scoulerine.[3] This is a key step that defines the protoberberine skeleton.

The Final Steps: Methylenedioxy Bridge Formations to Yield this compound

The conversion of (S)-scoulerine to this compound involves the formation of two methylenedioxy bridges, catalyzed by two distinct cytochrome P450-dependent monooxygenases.

-

Step 5: First Methylenedioxy Bridge Formation. Cheilanthifoline synthase (CFS) , a cytochrome P450 enzyme, catalyzes the formation of the first methylenedioxy bridge on (S)-scoulerine to produce (S)-cheilanthifoline.[1]

-

Step 6: Second Methylenedioxy Bridge Formation. The final step is the formation of the second methylenedioxy bridge, converting (S)-cheilanthifoline into this compound. This reaction is catalyzed by stylopine synthase (STS) , another cytochrome P450 enzyme.[1]

Diagram of the this compound Biosynthesis Pathway

Caption: The enzymatic pathway for the biosynthesis of this compound from L-tyrosine.

Key Enzymes and Their Characteristics

A deeper understanding of the enzymes driving this compound biosynthesis is crucial for any research or developmental applications.

| Enzyme | Abbreviation | Substrate(s) | Product | Cofactors/Prosthetic Groups | Cellular Localization |

| (S)-Norcoclaurine Synthase | NCS | Dopamine, 4-HPAA | (S)-Norcoclaurine | - | Cytosol |

| Berberine Bridge Enzyme | BBE | (S)-Reticuline | (S)-Scoulerine | FAD | Vacuole |

| Cheilanthifoline Synthase | CFS | (S)-Scoulerine | (S)-Cheilanthifoline | NADPH, Heme (CYP450) | Endoplasmic Reticulum |

| Stylopine Synthase | STS | (S)-Cheilanthifoline | This compound | NADPH, Heme (CYP450) | Endoplasmic Reticulum |

Note: While the general subcellular localizations are inferred from studies on homologous pathways, specific localization studies in C. majus are an area for further investigation.[2]

Experimental Protocols for Pathway Elucidation

The study of the this compound biosynthesis pathway necessitates a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Functional Characterization of Pathway Enzymes

A primary strategy for characterizing the enzymes of this pathway is their heterologous expression in a host system that lacks the endogenous pathway, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.[4]

Workflow for Heterologous Expression and Functional Assay

Caption: A generalized workflow for the heterologous expression and functional characterization of biosynthetic enzymes.

Step-by-Step Methodology for Heterologous Expression of CFS and STS in Yeast:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from the roots or aerial parts of C. majus. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

-

Gene Amplification and Cloning: Amplify the full-length coding sequences of CFS and STS using gene-specific primers. Clone the PCR products into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation and Culture: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1). Grow the transformed yeast in appropriate selection media.

-

Protein Expression Induction: Induce protein expression by transferring the yeast cells to a medium containing galactose.

-

Microsome Isolation (for CYP450s): Harvest the yeast cells and mechanically disrupt them (e.g., with glass beads). Isolate the microsomal fraction, which contains the membrane-bound cytochrome P450 enzymes, by differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the substrate ((S)-scoulerine for CFS; (S)-cheilanthifoline for STS), and the necessary cofactor, NADPH.

-

Incubate the reaction at an optimal temperature (typically 30-37°C) for a defined period.

-

Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the alkaloids.

-

-

Product Analysis: Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and quantify the amount of the product formed.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a powerful technique to investigate the transcriptional regulation of the biosynthetic genes in different tissues of C. majus or in response to various stimuli.

Step-by-Step Methodology for qRT-PCR Analysis:

-

RNA Isolation and cDNA Synthesis: As described in section 4.1.

-

Primer Design and Validation: Design gene-specific primers for the target genes (NCS, BBE, CFS, STS) and a stable reference gene (e.g., actin or ubiquitin) for normalization. Validate the primer efficiency and specificity.

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method.[5]

Metabolic Profiling and Quantification of Alkaloids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other pathway intermediates in plant extracts.

Step-by-Step Methodology for LC-MS/MS Analysis:

-

Sample Preparation:

-

Homogenize and extract the plant material (e.g., roots, leaves) with a suitable solvent (e.g., methanol with a small percentage of acid).

-

Filter and dilute the extract to an appropriate concentration.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of two solvents (e.g., water with formic acid and acetonitrile with formic acid) to separate the alkaloids.

-

-

MS/MS Detection:

-

Ionize the eluting compounds using an electrospray ionization (ESI) source in positive ion mode.

-

Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of the target alkaloid and monitoring a specific fragment ion.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of this compound and other target alkaloids.

-

Quantify the alkaloids in the plant extracts by comparing their peak areas to the calibration curve.[6]

-

Quantitative Data and Enzyme Kinetics

While comprehensive kinetic data for all enzymes in the this compound pathway from C. majus is not yet fully available in the literature, data from homologous enzymes in related species provide valuable insights.

| Enzyme | Species | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |

| Berberine Bridge Enzyme | Eschscholzia californica | ~3 | ~1.5 | 9.0 | 40-50 | [7][8] |

| Cheilanthifoline Synthase | Argemone mexicana | - | 0.055 | 7.5 | 30-35 | [9] |

| Stylopine Synthase | Eschscholzia californica | - | - | - | - | [10] |

Note: The kinetic parameters for cytochrome P450 enzymes like CFS and STS are often challenging to determine with high precision due to their membrane-bound nature and the complexity of the assay system. The provided data for CFS represents the kcat value. Further research is needed to fully characterize the kinetics of these enzymes from C. majus.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to ensure that the production of these metabolically expensive compounds is coordinated with the plant's developmental and environmental status.

-

Transcriptional Regulation: The expression of the biosynthetic genes is often tissue-specific and can be induced by various stimuli, such as wounding and elicitors like methyl jasmonate. The coordinated expression of pathway genes suggests the involvement of transcription factors that act as master regulators.[11][12]

-

Subcellular Compartmentation: The enzymes of the pathway are localized in different cellular compartments, which necessitates the transport of intermediates across membranes. This spatial organization provides an additional layer of control. For instance, BBE is known to be localized in the vacuole, while the cytochrome P450 enzymes (CFS and STS) are anchored to the endoplasmic reticulum.[2]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Chelidonium majus has provided a solid foundation for further research and applications. Future efforts in this field will likely focus on:

-

Complete Biochemical Characterization: A thorough investigation of the kinetic properties and substrate specificities of all enzymes in the pathway from C. majus.

-

Regulatory Networks: The identification and characterization of the transcription factors and signaling pathways that regulate the expression of the biosynthetic genes.

-

Metabolic Engineering: The use of synthetic biology approaches to engineer the pathway in microbial hosts for the sustainable production of this compound and other valuable alkaloids.[13]

This in-depth technical guide serves as a valuable resource for researchers embarking on the study of this fascinating biosynthetic pathway, with the ultimate goal of harnessing the pharmacological potential of this compound.

References

-

Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology. (2024). Frontiers in Pharmacology. [Link]

-

Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities. (n.d.). MDPI. [Link]

-

Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. (2023). National Institutes of Health. [Link]

-

Chelidonium majus L. (n.d.). Encyclopedia MDPI. [Link]

-

Mechanistic Studies on Norcoclaurine Synthase of Benzylisoquinoline Alkaloid Biosynthesis: An Enzymatic Pictet-Spengler Reaction. (2007). PubMed. [Link]

-

Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. (2023). National Institutes of Health. [Link]

-

Microplate Assay Measurement of Cytochrome P450-Carbon Monoxide Complexes. (n.d.). ResearchGate. [Link]

-

Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium). (2023). MDPI. [Link]

-

Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus. (2017). Oxford Academic. [Link]

-

Berberine bridge enzyme‐like oxidases orchestrate homeostasis and signaling of oligogalacturonides in defense and upon mechanical damage. (n.d.). PubMed Central. [Link]

-

Metabolic engineering in isoquinoline alkaloid biosynthesis. (n.d.). PubMed. [Link]

-

Transcriptional regulation of lignin biosynthesis. (n.d.). National Institutes of Health. [Link]

-

Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. (n.d.). Frontiers. [Link]

-

(PDF) Qualitative and quantitative determination of main alkaloids of Chelidonium majus L. using thin-layer chromatographic—densitometric method. (n.d.). ResearchGate. [Link]

-

Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. (n.d.). Oxford Academic. [Link]

-

Biosynthesis. Part XXI. Investigations on the biosynthesis of stylopine in Chelidonium majus. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Reference genes identification for qRT-PCR normalization of gene expression analysis in Cucumis sativus under Meloidogyne incognita infection and Pseudomonas treatment. (n.d.). Frontiers. [Link]

-

The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. (n.d.). National Institutes of Health. [Link]

-

Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. (2019). Journal of the American Chemical Society. [Link]

-

Cloning and Characterization of Cheilanthifoline and Stylopine Synthase Genes from Chelidonium majus. (n.d.). ResearchGate. [Link]

-

Efficient microbial production of stylopine using a Pichia pastoris expression system. (2016). PubMed. [Link]

-

A concerted mechanism for berberine bridge enzyme. (n.d.). PUBDB. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

-

CYP719A14 - Cheilanthifoline synthase - Argemone mexicana (Mexican prickly poppy). (n.d.). UniProtKB | UniProt. [Link]

-

Herbgenomics meets Papaveraceae: a promising -omics perspective on medicinal plant research. (n.d.). National Institutes of Health. [Link]

-

Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (n.d.). Frontiers. [Link]

-

Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus#. (2024). Planta Medica. [Link]

-

Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme. (n.d.). ResearchGate. [Link]

-

Biosynthetic Strategies of Berberine Bridge Enzyme-like Flavoprotein Oxidases toward Structural Diversification in Natural Product Biosynthesis. (2024). ACS Publications. [Link]

-

Molecular cloning and characterization of methylenedioxy bridge-forming enzymes involved in stylopine biosynthesis in Eschscholzia californica. (n.d.). PubMed. [Link]

-

Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (n.d.). ResearchGate. [Link]

-

Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae. (2016). PLOS One. [Link]

-

Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities. (n.d.). ResearchGate. [Link]

-

Monitoring gene expression: quantitative real-time rt-PCR. (n.d.). PubMed. [Link]

-

Role of Cytochrome P450 Enzyme in Plant Microorganisms' Communication: A Focus on Grapevine. (2023). MDPI. [Link]

-

Molecular cloning and characterization of methylenedioxy bridge‐forming enzymes involved in stylopine biosynthesis in Eschscholzia californica. (n.d.). Sci-Hub. [Link]

-

BBE-like enzymes. (n.d.). Wikipedia. [Link]

-

Structural and Mechanistic Studies Reveal the Functional Role of Bicovalent Flavinylation in Berberine Bridge Enzyme. (n.d.). National Institutes of Health. [Link]

-

Metabolic engineering of plant alkaloid biosynthesis. (n.d.). PNAS. [Link]

-

Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. (2009). National Institutes of Health. [Link]

-

Schematic biosynthetic pathway for a variety of isoquinoline alkaloids. (S). (n.d.). ResearchGate. [Link]

-

Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme. (n.d.). National Institutes of Health. [Link]

-

Identification, Cloning and Heterologous Expression of the Gene Cluster Directing RES-701-3, -4 Lasso Peptides Biosynthesis from a Marine Streptomyces Strain. (n.d.). MDPI. [Link]

-

Structural Evidence for the Dopamine-First Mechanism of Norcoclaurine Synthase. (2017). ACS Publications. [Link]

-

Subcellular localization of sterol biosynthesis enzymes. (n.d.). PubMed - NIH. [Link]

-

(PDF) Metabolic engineering of plant alkaloid biosynthesis. (n.d.). ResearchGate. [Link]

-

RT-qPCR of Single cell Genes for Lymphoid Heterogeneity Analysis. (2022). YouTube. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of a Berberine Bridge Enzyme-Like Enzyme with an Active Site Specific to the Plant Family Brassicaceae | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. uniprot.org [uniprot.org]

- 10. sci-hub.ru [sci-hub.ru]

- 11. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus [frontiersin.org]

- 13. researchgate.net [researchgate.net]

chemical structure and stereochemistry of (-)-STYLOPINE

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Stylopine

Authored by: Senior Application Scientist, Gemini AI

Abstract

This compound is a naturally occurring tetrahydroprotoberberine alkaloid of significant interest within the scientific community, particularly for its potential applications in drug development as a VEGFR2 inhibitor.[1] This technical guide provides a comprehensive exploration of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into the molecule's core architecture, absolute configuration, conformational dynamics, and the spectroscopic techniques essential for its characterization. Furthermore, it outlines established protocols for its isolation from natural sources and strategies for its asymmetric synthesis, ensuring a blend of theoretical understanding and practical application.

Introduction to this compound

This compound belongs to the protoberberine class of isoquinoline alkaloids, a diverse family of natural products known for their wide range of biological activities.[2] It is predominantly found in plant species of the Papaveraceae family, such as Chelidonium majus (greater celandine) and various Corydalis species.[2] The molecule's rigid, pentacyclic structure and single chiral center make it a fascinating subject for stereochemical analysis and a valuable scaffold in medicinal chemistry. Understanding its precise three-dimensional arrangement is paramount, as the stereochemistry of a molecule dictates its interaction with chiral biological targets like enzymes and receptors, ultimately determining its pharmacological profile.

Core Chemical Structure and Nomenclature

The foundational structure of stylopine is the tetracyclic quinolizidine core fused to a substituted benzene ring, forming the characteristic pentacyclic system of protoberberine alkaloids. Specifically, it is a 2,3,9,10-tetrasubstituted tetrahydroprotoberberine.

-

Molecular Formula: C₁₉H₁₇NO₄[2]

-

Molecular Weight: 323.3 g/mol [2]

-

Key Structural Features:

-

A pentacyclic ring system.

-

Two methylenedioxy groups, one on ring A (positions 2 and 3) and one on ring D (positions 9 and 10).

-

A tertiary amine within the quinolizidine moiety.

-

A single stereocenter at the C-13a carbon (berberine numbering) or C-12b (quinolizine numbering).

-

The IUPAC name for the naturally occurring (-)-enantiomer is (1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-2,4(8),9,15(23),16(20),21-hexaene.[2]

Stereochemistry and Absolute Configuration

The presence of a single chiral center at C-13a gives rise to two enantiomers: (-)-(S)-stylopine and (+)-(R)-stylopine. The naturally occurring isomer is levorotatory, meaning it rotates plane-polarized light to the left, and has the (S) absolute configuration as determined by the Cahn-Ingold-Prelog priority rules.[2]

Sources

physicochemical properties of (-)-STYLOPINE

Physicochemical Characterization, Biosynthetic Architecture, and Pharmacological Interface [1][2]

Executive Technical Summary

(-)-Stylopine (Tetrahydrocoptisine) is a tetracyclic tetrahydroprotoberberine alkaloid (

In contemporary drug development, this compound has emerged as a scaffold of interest due to its dual-mechanism capability: modulation of the NF-

Molecular Identity & Physicochemical Core[1]

The following data aggregates experimental and predicted values essential for formulation and assay development.

Table 1: Physicochemical Profile

| Property | Value / Descriptor | Technical Note |

| IUPAC Name | (13S)-2,3:9,10-bis(methylenedioxy)-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine | The ( |

| CAS Registry | 84-39-9 | Specific to the (-)-( |

| Molecular Weight | 323.34 g/mol | Monoisotopic Mass: 323.1158 |

| Formula | Tetracyclic isoquinoline core.[1] | |

| Melting Point | 202 – 204 °C | Crystalline solid (needles from EtOH/CHCl |

| Solubility (LogS) | -4.2 (Predicted) | High: CHCl |

| Lipophilicity (LogP) | 2.6 – 2.9 | Permeable to BBB; requires liposomal or nanoparticle formulation for aqueous delivery.[1] |

| pKa (Predicted) | 6.8 – 7.2 | Basic nitrogen (quinolizidine bridge).[1] Protonates readily in dilute HCl.[1] |

| Appearance | Colorless to pale yellow needles | Sensitive to photo-oxidation in solution.[1] |

Biosynthetic Architecture

This compound is synthesized via the reticuline pathway.[1] Understanding this pathway is essential for bioengineering applications and metabolic engineering in yeast (S. cerevisiae) or plant tissue culture.[1]

Diagram 1: Biosynthetic Pathway of this compound

This flow illustrates the enzymatic conversion from the central precursor (S)-Reticuline to this compound.[1]

Figure 1: Enzymatic cascade transforming (S)-reticuline to this compound via sequential methylenedioxy bridge formation mediated by CYP719 enzymes.[1][4]

Isolation & Purification Protocol

This protocol details the extraction of this compound from Chelidonium majus roots.[1][5] It utilizes the alkaloid's pH-dependent solubility switch (acid-soluble salt vs. base-soluble free base) to achieve high purity.[1]

Reagents Required[1][2][3][6]

-

Methanol (HPLC Grade)[1]

-

Hydrochloric Acid (5% v/v)[1]

-

Ammonium Hydroxide (

, 25%) -

Chloroform (

)[1] -

Silica Gel (60 Å, 230–400 mesh)

Step-by-Step Methodology

-

Crude Extraction:

-

Macerate 500g of dried, powdered root material in 2.0 L of Methanol for 48 hours at room temperature.

-

Filter and evaporate the solvent in vacuo (40°C) to yield a dark crude residue.

-

-

Acid-Base Fractionation (Critical Step):

-

Resuspend the residue in 500 mL of 5% HCl. Sonicate for 20 minutes to ensure protonation of the quinolizidine nitrogen.

-

Wash: Extract the acidic solution with

-hexane (3 x 200 mL) to remove lipids and chlorophyll.[1] Discard the hexane layer. -

Basification: Adjust the aqueous phase to pH 9–10 using

dropwise on an ice bath. Note: Precipitation of alkaloids will occur. -

Extraction: Extract the basic aqueous phase with

(3 x 300 mL).

-

-

Purification:

-

Crystallization:

-

Recrystallize the relevant fractions from a mixture of Ethanol/Chloroform (1:1) to yield colorless needles.[1]

-

Analytical Profiling

Validation of the isolated compound requires multi-modal analysis.

HPLC-DAD Method[1][3][8]

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm).[1]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 290 nm (Absorption max for tetrahydroprotoberberine core).[1]

Spectral Signatures (Diagnostic)[1]

-

Mass Spectrometry (ESI+):

324.1 -

1H-NMR (CDCl

, 500 MHz):

Pharmacological Interface

This compound exhibits significant potential in oncology and inflammatory regulation.[1] The diagram below maps its validated interactions.

Diagram 2: Mechanism of Action (Osteosarcoma & Inflammation)

Figure 2: Pharmacological interaction map showing this compound's inhibition of VEGFR2 phosphorylation leading to apoptosis in MG-63 cells, and suppression of NF-

References

-

PubChem. (2024).[1] Stylopine | C19H17NO4 | CID 440583.[1] National Library of Medicine.[1] [Link]

-

Velayutham, R., et al. (2023).[1][3] Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy.[1] Frontiers in Pharmacology. [Link]

-

Takemura, T., et al. (2013).[1] Microbial production of (S)-stylopine by the co-expression of biosynthetic enzymes in Pichia pastoris. Scientific Reports.[1][3] [Link][1]

-

Jang, S.I., et al. (2004).[1][8] Stylopine from Chelidonium majus inhibits LPS-induced inflammatory mediators in RAW 264.7 cells.[1] Archives of Pharmacal Research. [Link]

Sources

- 1. Stylopine | C19H17NO4 | CID 440583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubilization Method for Isolation of Photosynthetic Mega- and Super-complexes from Conifer Thylakoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]

- 8. Isolation of a Novel Polyketide from Neodidymelliopsis sp. [mdpi.com]

(-)-Stylopine: A Technical Guide to its Anti-Cancer Mechanism of Action

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(-)-Stylopine, a naturally occurring benzylisoquinoline alkaloid, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of its mechanism of action, consolidating current research for investigators and drug development professionals. The core mechanism of this compound is the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of tumor angiogenesis, proliferation, and metastasis. By blocking VEGFR2 activation and expression, this compound triggers a cascade of anti-neoplastic effects, including the induction of mitochondrial-mediated apoptosis and the suppression of cancer cell proliferation and migration.[1][2] This document details the molecular interactions, downstream cellular consequences, and the validated experimental workflows required to investigate these effects, providing a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction: Targeting the VEGF/VEGFR2 Axis with this compound

The aberrant signaling of Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, is a hallmark of many solid tumors, including osteosarcoma.[3] This signaling axis is a pivotal regulator of angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastatic spread.[3] Beyond angiogenesis, VEGFR2 activation directly promotes cancer cell survival, proliferation, and migration.[3] Consequently, VEGFR2 has become a validated and high-priority target for anti-cancer drug development.[1][4]

This compound is a natural alkaloid that has been identified as a potent inhibitor of this pathway.[1] Initial in-silico screening of benzylisoquinoline alkaloids highlighted this compound for its potential to interact with VEGFR2, which was subsequently confirmed through rigorous in-vitro studies.[3][4] This guide elucidates the molecular and cellular mechanisms by which this compound exerts its anti-cancer effects through the targeted disruption of VEGFR2 signaling.

Core Mechanism: Direct Inhibition of VEGFR2 Signaling

The primary anti-cancer activity of this compound stems from its ability to directly target and inactivate VEGFR2.[1][2] Research in human osteosarcoma cells (MG-63) demonstrates that this compound functions as a VEGFR2 antagonist.[1][2]

Key Mechanistic Actions:

-

Inhibition of VEGFR2 Expression: Treatment with this compound significantly reduces the total expression levels of the VEGFR2 protein and its corresponding gene transcripts, as confirmed by immunoblotting and qRT-PCR analysis.[1][3]

-

Blockade of VEGFR2 Phosphorylation: In the presence of the activating ligand VEGF-165, this compound effectively prevents the phosphorylation of VEGFR2.[1] Since phosphorylation is the critical step for receptor activation, this blockade halts the initiation of downstream signaling cascades.

By inhibiting both the expression and activation of VEGFR2, this compound effectively shuts down a central signaling hub required for tumor progression.[1][2] This dual-pronged inhibition ensures a robust and sustained disruption of the pro-tumorigenic signals mediated by this pathway.

Caption: this compound blocks VEGFR2 activation and signaling.

Cellular Consequences of VEGFR2 Inhibition

The blockade of VEGFR2 signaling by this compound translates into potent anti-cancer effects at the cellular level. These effects are not isolated but are interconnected consequences of disrupting the pro-survival and pro-proliferative signals that cancer cells rely on.

Induction of Apoptosis via Mitochondrial Pathway

One of the most significant outcomes of this compound treatment is the induction of programmed cell death, or apoptosis.[2] The available evidence strongly points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.

-

Mitochondrial Membrane Damage: Studies using mitochondrial membrane potential (MMP) assays show that this compound causes significant damage to the mitochondrial membrane in cancer cells.[1][3][4] This is a critical initiating event in the intrinsic apoptotic cascade.

-

Apoptotic Morphology: Confirmation of apoptosis has been achieved using Ethidium Bromide/Acridine Orange (EtBr/AO) staining, which reveals the characteristic morphological changes of apoptotic cells following treatment.[1]

The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, activating a caspase cascade that culminates in cell death. This mechanism is a direct consequence of inhibiting the pro-survival signals that are normally transmitted by the active VEGFR2 pathway.

Inhibition of Cell Proliferation and Viability

This compound effectively curtails the uncontrolled proliferation of cancer cells.[1][4] This cytostatic/cytotoxic effect is a primary endpoint for evaluating its anti-cancer potential.

-

Quantitative Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to demonstrate this effect.[5] It quantitatively measures the metabolic activity of cells, which correlates with the number of viable, proliferating cells.[5] Studies consistently show a dose-dependent decrease in cell viability in cancer cell lines treated with this compound.[1]

Attenuation of Cancer Cell Migration

Metastasis remains the primary cause of cancer-related mortality. The ability of this compound to inhibit cancer cell migration is a crucial aspect of its therapeutic potential.

-

Experimental Evidence: Trans-well migration assays have demonstrated that this compound significantly inhibits the migration of osteosarcoma cells that is typically induced by the VEGF-165 ligand.[1][3] This effect is logically tied to the inhibition of VEGFR2, as this receptor plays a key role in cytoskeletal rearrangements necessary for cell motility.[6]

Postulated Effects on Cell Cycle Progression

While direct studies on this compound's effect on the cell cycle are not yet prevalent, analysis of structurally related alkaloids provides a strong rationale for investigating this mechanism. Other aporphine alkaloids, such as Xylopine, have been shown to induce cell cycle arrest at the G2/M phase.[7][8] Similarly, other anti-cancer compounds are known to cause G2/M arrest.[9][10]

-

Scientific Rationale: Cell cycle checkpoints, particularly the G2/M transition, are critical control points that ensure genomic integrity before cell division. Many DNA-damaging or signaling-disrupting agents cause arrest at this phase. Given that VEGFR2 inhibition disrupts key signaling pathways like PI3K/Akt, which are involved in cell cycle progression, it is highly probable that this compound also exerts its anti-proliferative effects in part by inducing cell cycle arrest.[11][12][13] This remains a key area for future investigation.

Experimental Protocols for Mechanistic Elucidation

To ensure robust and reproducible data when investigating the mechanism of action of compounds like this compound, standardized and validated protocols are essential. The following section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol: Cell Viability and Proliferation (MTT Assay)

This assay provides a quantitative measure of cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.[5]

-

Principle of Causality: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable readout of cytotoxicity or cytostaticity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14] A visible purple precipitate should appear in viable cells.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based reagent) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background noise.[5]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Sources

- 1. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy [frontiersin.org]

- 3. Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression [mdpi.com]

- 7. Xylopine Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 10. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell [mdpi.com]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. atcc.org [atcc.org]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Stylopine as a Potent Inhibitor of VEGFR2: A Technical Guide for Drug Discovery and Development

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its dysregulation is a hallmark of several pathologies, most notably cancer, where it plays a pivotal role in tumor growth and metastasis. This technical guide provides an in-depth analysis of (-)-Stylopine, a naturally occurring protoberberine alkaloid, as a promising inhibitor of VEGFR2. We will explore the molecular interactions, cellular effects, and preclinical evidence supporting its anti-angiogenic potential, offering a comprehensive resource for researchers and drug development professionals in the field of oncology and angiogenesis-dependent diseases.

The Central Role of VEGFR2 in Angiogenesis and Disease

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is essential for both physiological and pathological angiogenesis.[1][2] Among the VEGF receptors, VEGFR2 (also known as KDR or Flk-1) is the primary transducer of the mitogenic, chemotactic, and survival signals that drive the angiogenic process.[2][3]

The activation of VEGFR2 is a multi-step process initiated by the binding of its ligand, VEGF-A. This binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[4] These phosphorylated sites serve as docking stations for various downstream signaling proteins, including PLCγ, PI3K, and Ras.[4][5] The activation of these pathways culminates in a cascade of cellular responses, including proliferation, migration, and increased vascular permeability, all of which are fundamental to the formation of new blood vessels.[6][7][8] In the context of cancer, tumors exploit this signaling axis to establish a dedicated blood supply, which is crucial for their growth, survival, and dissemination.[9]

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

This compound: A Natural Alkaloid with Anti-Angiogenic Properties

This compound is a protoberberine alkaloid found in plants of the Papaveraceae family. It has been investigated for a range of biological activities, including anti-inflammatory and neuroprotective effects.[10] More recently, this compound has emerged as a potential anti-cancer agent due to its ability to inhibit key processes in tumor progression, with a particular focus on its anti-angiogenic effects mediated through the inhibition of VEGFR2.[6][7][8]

In Silico Evidence: Molecular Docking of this compound to the VEGFR2 Kinase Domain

Computational studies have provided initial insights into the mechanism by which this compound may inhibit VEGFR2. Molecular docking simulations predict that this compound can bind to the ATP-binding pocket of the VEGFR2 kinase domain.[11] This is a common mechanism for small-molecule kinase inhibitors, which act by preventing the transfer of a phosphate group from ATP to the tyrosine residues of the receptor, thereby blocking its activation and downstream signaling.[12] The binding of this compound to this pocket suggests a direct inhibitory effect on the kinase activity of VEGFR2.[11]

In Vitro Evidence for VEGFR2 Inhibition by this compound

A series of in vitro experiments have substantiated the anti-angiogenic and anti-tumor potential of this compound, with a particular focus on its effects on osteosarcoma cells.[6][7][8]

Inhibition of VEGFR2 Expression and Phosphorylation

Western blot analysis has demonstrated that this compound can inhibit the VEGF-A-induced expression and phosphorylation of VEGFR2 in human osteosarcoma (MG-63) cells.[6][7][8] Treatment with this compound significantly reduced the levels of both total VEGFR2 and its phosphorylated form.[7][8] This dual action of reducing both the amount of the receptor and its activation state points to a potent and multifaceted inhibitory mechanism.

Downstream Effects on Cellular Processes

The inhibition of VEGFR2 signaling by this compound translates into significant effects on cancer cell behavior:

-

Inhibition of Cell Proliferation: The MTT assay, a colorimetric assay that measures cell metabolic activity, has shown that this compound inhibits the proliferation of MG-63 cells in a dose-dependent manner.[6][7][8]

-

Induction of Apoptosis: Ethidium Bromide/Acridine Orange (EtBr/AO) staining and assessment of mitochondrial membrane potential have indicated that this compound induces apoptosis in cancer cells.[6][7][8]

-

Inhibition of Cell Migration: The transwell migration assay has revealed that this compound can inhibit the VEGF-A-induced migration of MG-63 cells, a crucial step in metastasis.[6][7][8]

| In Vitro Assay | Cell Line | Effect of this compound | Reference |

| Western Blot | MG-63 | Inhibition of VEGFR2 expression and phosphorylation | [6][7][8] |

| MTT Assay | MG-63 | Inhibition of cell proliferation | [6][7][8] |

| EtBr/AO Staining | MG-63 | Induction of apoptosis | [6][7][8] |

| Transwell Migration | MG-63 | Inhibition of VEGF-A-induced cell migration | [6][7][8] |

Experimental Protocols

To facilitate further research into the role of this compound as a VEGFR2 inhibitor, this section provides detailed protocols for key in vitro assays.

VEGFR2 Kinase Assay (Luminescence-Based)

This assay quantifies the in vitro inhibitory activity of this compound on recombinant human VEGFR2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

-

Recombinant Human VEGFR2 (KDR)

-

Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

Kinase Buffer

-

ATP

-

This compound

-

Kinase-Glo® or similar luminescence-based ATP detection reagent

-

White, opaque 96-well plates

Protocol:

-

Prepare Kinase Buffer: Prepare a 1x kinase buffer from a concentrated stock.

-

Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in the 1x kinase buffer to the desired final concentrations.

-

Prepare Master Mix: Prepare a master mix containing the 1x kinase buffer, ATP, and the kinase substrate.

-

Assay Plate Setup: To a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add Enzyme: Add the diluted recombinant VEGFR2 enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

-

Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for an in vitro VEGFR2 kinase assay.

MTT Cell Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of endothelial or cancer cells.

Materials:

-

Cells (e.g., HUVECs or cancer cell lines)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural product with the potential to be developed into a novel anti-angiogenic agent. Its ability to inhibit VEGFR2 signaling, both by reducing receptor expression and by blocking its kinase activity, provides a solid rationale for its further investigation.

Future studies should focus on:

-

Kinome-wide selectivity profiling: To assess the specificity of this compound for VEGFR2 against other kinases.

-

In vivo studies: To evaluate the anti-angiogenic and anti-tumor efficacy of this compound in animal models.

-

Pharmacokinetic and pharmacodynamic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency and selectivity.

References

-

Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

-

Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

-

Stylopine: A potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]

-

Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. Frontiers in Pharmacology. [Link]

-

Corrigendum: Stylopine: a potential natural metabolite to block vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. ResearchGate. [Link]

-

(A) Two-dimensional (2D) structure of stylopine; (B) Bioavailability... ResearchGate. [Link]

-

Binding interactions involved in the docked complex of (A) stylopine... ResearchGate. [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

-

Erratum: Stylopine: a potential natural metabolite to activate vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy. PubMed. [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]

-

Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]

-

VEGFA-VEGFR2 Pathway. Reactome. [Link]

-